molecular formula C5H11BrO2 B2363080 (2S)-1-bromo-2,3-dimethoxypropane CAS No. 2241107-64-0

(2S)-1-bromo-2,3-dimethoxypropane

Cat. No.: B2363080
CAS No.: 2241107-64-0
M. Wt: 183.045
InChI Key: ZLALOAABONRSQH-RXMQYKEDSA-N
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Description

(2S)-1-bromo-2,3-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-bromo-2,3-dimethoxypropane typically involves the bromination of 2,3-dimethoxypropanol. One common method is to react 2,3-dimethoxypropanol with hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-bromo-2,3-dimethoxypropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Aldehydes or carboxylic acids are formed.

Scientific Research Applications

(2S)-1-bromo-2,3-dimethoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-bromo-2,3-dimethoxypropane involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The methoxy groups can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2,3-dimethoxypropane: The non-chiral version of the compound, which lacks the stereospecific properties of (2S)-1-bromo-2,3-dimethoxypropane.

    2-bromo-1,3-dimethoxypropane: A positional isomer with different reactivity due to the placement of the bromine atom.

    1-chloro-2,3-dimethoxypropane: Similar in structure but with chlorine instead of bromine, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its chirality and the presence of both bromine and methoxy groups. This combination of features makes it a versatile compound in organic synthesis, allowing for the creation of complex chiral molecules with specific desired properties.

Properties

IUPAC Name

(2S)-1-bromo-2,3-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALOAABONRSQH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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